Cas no 1824082-91-8 (2-(1-Phenylcyclopentyl)oxirane)

2-(1-Phenylcyclopentyl)oxirane is a specialized epoxide compound featuring a phenyl-substituted cyclopentyl ring attached to an oxirane (epoxide) functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for ring-opening reactions and the formation of more complex molecular architectures. The phenyl group enhances stability while allowing for further functionalization, and the strained oxirane ring offers selective reactivity with nucleophiles. Its applications include pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. The compound’s well-defined stereochemistry and purity are critical for controlled synthetic pathways, ensuring reproducibility in advanced chemical processes.
2-(1-Phenylcyclopentyl)oxirane structure
1824082-91-8 structure
商品名:2-(1-Phenylcyclopentyl)oxirane
CAS番号:1824082-91-8
MF:C13H16O
メガワット:188.265543937683
CID:6585188
PubChem ID:87277472

2-(1-Phenylcyclopentyl)oxirane 化学的及び物理的性質

名前と識別子

    • SCHEMBL1690207
    • 1824082-91-8
    • 2-(1-phenylcyclopentyl)oxirane
    • EN300-1870235
    • 2-(1-Phenylcyclopentyl)oxirane
    • インチ: 1S/C13H16O/c1-2-6-11(7-3-1)13(12-10-14-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2
    • InChIKey: FUMHHLYNYHOALA-UHFFFAOYSA-N
    • ほほえんだ: O1CC1C1(C2C=CC=CC=2)CCCC1

計算された属性

  • せいみつぶんしりょう: 188.120115130g/mol
  • どういたいしつりょう: 188.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(1-Phenylcyclopentyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1870235-0.05g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
0.05g
$792.0 2023-09-18
Enamine
EN300-1870235-0.5g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
0.5g
$905.0 2023-09-18
Enamine
EN300-1870235-1.0g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
1g
$943.0 2023-05-25
Enamine
EN300-1870235-10.0g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
10g
$4052.0 2023-05-25
Enamine
EN300-1870235-5.0g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
5g
$2732.0 2023-05-25
Enamine
EN300-1870235-1g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
1g
$943.0 2023-09-18
Enamine
EN300-1870235-5g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
5g
$2732.0 2023-09-18
Enamine
EN300-1870235-0.1g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
0.1g
$829.0 2023-09-18
Enamine
EN300-1870235-2.5g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
2.5g
$1848.0 2023-09-18
Enamine
EN300-1870235-0.25g
2-(1-phenylcyclopentyl)oxirane
1824082-91-8
0.25g
$867.0 2023-09-18

2-(1-Phenylcyclopentyl)oxirane 関連文献

2-(1-Phenylcyclopentyl)oxiraneに関する追加情報

2-(1-Phenylcyclopentyl)oxirane: A Comprehensive Overview

The compound 2-(1-Phenylcyclopentyl)oxirane (CAS No. 1824082-91-8) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has been the subject of extensive research due to its potential applications in drug development, polymer synthesis, and advanced materials. In this article, we will delve into the properties, synthesis, and applications of 2-(1-Phenylcyclopentyl)oxirane, while incorporating the latest findings from cutting-edge studies.

Chemical Structure and Properties

2-(1-Phenylcyclopentyl)oxirane features a cyclopentane ring substituted with a phenyl group at the 1-position and an epoxide group at the 2-position. The molecule's structure is defined by its epoxide functional group, which is highly reactive and plays a pivotal role in its chemical behavior. The phenyl substituent introduces aromaticity and enhances the compound's stability, making it suitable for various chemical transformations. Recent studies have highlighted the importance of this structure in enabling selective reactivity, particularly in epoxide-opening reactions.

Synthesis and Reactivity

The synthesis of 2-(1-Phenylcyclopentyl)oxirane typically involves the oxidation of a diol or the epoxidation of an alkene. Researchers have recently explored novel methods to optimize this process, leveraging catalytic systems that enhance reaction efficiency while minimizing environmental impact. For instance, the use of transition metal catalysts has been shown to significantly improve the yield and selectivity of epoxidation reactions.

Reactivity studies have demonstrated that 2-(1-Phenylcyclopentyl)oxirane undergoes nucleophilic attack at the epoxide oxygen, making it a valuable intermediate in organic synthesis. This property has been exploited in the development of new drugs and advanced materials. A 2023 study published in *Journal of Organic Chemistry* reported that this compound can serve as a versatile building block for constructing complex molecular architectures.

Applications in Drug Development

The unique properties of 2-(1-Phenylcyclopentyl)oxirane have made it an attractive candidate in drug discovery efforts. Its ability to form stable bonds with biologically relevant molecules has been leveraged in the design of new pharmaceutical agents. Recent research has focused on its potential as a scaffold for developing anti-cancer drugs, where its reactivity and structural flexibility are advantageous.

In addition to its role in drug development, 2-(1-Phenylcyclopentyl)oxirane has found applications in polymer science. Its ability to undergo controlled polymerization reactions has led to the creation of novel polymeric materials with tailored properties. A study published in *Macromolecules* highlighted its use as a monomer for synthesizing high-performance polymers with applications in electronics and biomedical engineering.

Safety and Environmental Considerations

As with any chemical compound, understanding the safety profile of 2-(1-Phenylcyclopentyl)oxirane is crucial for its responsible use. Recent toxicity studies have indicated that this compound exhibits low acute toxicity when handled appropriately. However, prolonged exposure may pose risks, emphasizing the need for proper handling protocols.

From an environmental perspective, researchers have explored methods to minimize waste generation during its synthesis. Green chemistry approaches, such as catalytic recycling and solvent-free reactions, have been proposed to enhance sustainability. These efforts align with global initiatives aimed at reducing environmental impact while maintaining high standards of chemical innovation.

Future Directions and Research Opportunities

The future of 2-(1-Phenylcyclopentyl)oxirane lies in exploring its potential across emerging fields such as nanotechnology and bioengineering. Ongoing research is focused on harnessing its reactivity for constructing nanostructured materials with unprecedented properties.

In conclusion, 2-(1-Phenylcyclopentyl)oxirane (CAS No. 1824082-91-8) stands as a testament to the ingenuity of modern chemistry. Its unique structure, reactivity, and versatility continue to drive innovation across diverse scientific disciplines. As research advances, this compound is poised to play an even greater role in shaping the future of materials science and drug development.

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